molecular formula C11H22N2O B2932917 4-{[2-(dimethylamino)ethyl](methyl)amino}cyclohexan-1-one CAS No. 1529158-02-8

4-{[2-(dimethylamino)ethyl](methyl)amino}cyclohexan-1-one

Cat. No.: B2932917
CAS No.: 1529158-02-8
M. Wt: 198.31
InChI Key: RXOOHWWWEUJXME-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{2-(dimethylamino)ethylamino}cyclohexan-1-one involves multiple steps. One common method includes the reaction of cyclohexanone with 2-(dimethylamino)ethylamine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4-{2-(dimethylamino)ethylamino}cyclohexan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{2-(dimethylamino)ethylamino}cyclohexan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{2-(dimethylamino)ethylamino}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl-methylamino]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12(2)8-9-13(3)10-4-6-11(14)7-5-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOOHWWWEUJXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529158-02-8
Record name 4-{[2-(dimethylamino)ethyl](methyl)amino}cyclohexan-1-one
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